Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent cox-2 inhibition , suggesting that COX-2 could be a potential target
Mode of Action
It’s suggested that similar compounds inhibit cox-2 , which could imply that this compound might also interact with its targets by inhibiting their activity. More research is needed to confirm this.
Result of Action
Similar compounds have shown significant activity against human prostate cancer cell line du-145 , suggesting that this compound might also have antitumor effects
Biological Activity
Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1210501-84-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O3S with a molecular weight of 380.4 g/mol. The structure features a benzo[d]thiazole moiety linked to a piperidine ring through a thiadiazole and furan substituent, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆N₄O₃S |
Molecular Weight | 380.4 g/mol |
CAS Number | 1210501-84-0 |
Anticancer Properties
Recent studies indicate that derivatives of benzo[d]thiazole exhibit significant anticancer activity. For instance, compounds similar to the one discussed have shown IC50 values ranging from 0.15 to 1.58 μM against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells . The presence of electron-donating groups in the structure appears to enhance cytotoxicity by promoting interactions with cellular targets.
The anticancer activity is primarily attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cell division. Inhibition of this process leads to cell cycle arrest in the G2/M phase, thereby preventing tumor growth . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Antimicrobial Activity
There is also emerging evidence supporting the antimicrobial properties of benzo[d]thiazole derivatives. For example, compounds structurally related to this compound have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on synthesized benzimidazole-cinnamide derivatives showed promising results against A549 cells with an IC50 value of 0.29 μM. This highlights the potential for similar derivatives to exhibit enhanced potency against lung cancer cells .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring significantly influence the biological activity of thiazole-based compounds. For instance, adding methoxy or halogen substituents can enhance anticancer efficacy while reducing toxicity towards normal cells .
- Comparative Analysis : A comparative study between various thiazole derivatives revealed that specific substitutions led to increased selectivity towards cancerous cells over normal cells, suggesting a pathway for developing targeted therapies .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(13-3-4-14-16(10-13)26-11-20-14)23-7-5-12(6-8-23)17-21-22-18(27-17)15-2-1-9-25-15/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZDJOGRDCEKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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